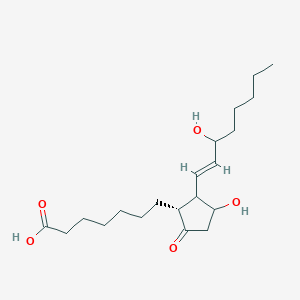
(12xi,13E)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid
Descripción general
Descripción
(12xi,13E)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid is a complex organic compound with significant biological and chemical properties. This compound is part of the prostaglandin family, which are lipid compounds that have diverse hormone-like effects in animals. Prostaglandins are involved in various physiological functions, including inflammation, blood flow, the formation of blood clots, and the induction of labor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (12xi,13E)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core prostaglandin structure through a series of organic reactions, such as aldol condensation, Wittig reaction, and cyclization.
Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired hydroxyl and keto groups at specific positions. This may include oxidation and reduction reactions.
Final Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as alkyl halides.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(12xi,13E)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on various physiological processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and cardiovascular diseases.
Industry: Utilized in the synthesis of other biologically active compounds and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (12xi,13E)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of intracellular signaling pathways. These pathways can result in various physiological responses, such as inflammation, vasodilation, and platelet aggregation. The compound’s effects are mediated through its binding to prostaglandin receptors, which are G-protein-coupled receptors that activate downstream signaling cascades.
Comparación Con Compuestos Similares
Prostaglandin E2 (PGE2): Shares similar structural features and biological activities but differs in the position and configuration of functional groups.
Prostaglandin F2α (PGF2α): Another prostaglandin with similar physiological effects but distinct structural differences.
Uniqueness: (12xi,13E)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid is unique due to its specific configuration and functional group arrangement, which confer distinct biological activities and receptor binding affinities compared to other prostaglandins.
Propiedades
IUPAC Name |
7-[(1R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15?,16-,17?,19?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-KGVWXIMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C1[C@H](C(=O)CC1O)CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585247 | |
| Record name | (12xi,13E)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20045-36-7 | |
| Record name | (12xi,13E)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


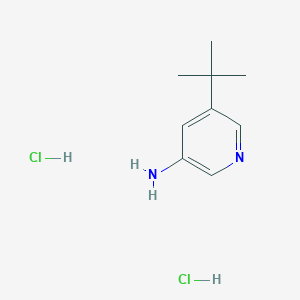
![tert-Butyl 3-hydroxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3367817.png)

![(R)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B3367824.png)
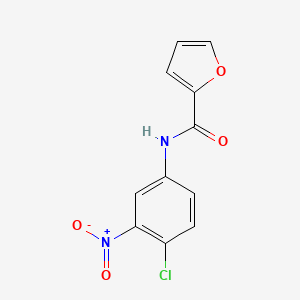
![5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one](/img/structure/B3367833.png)
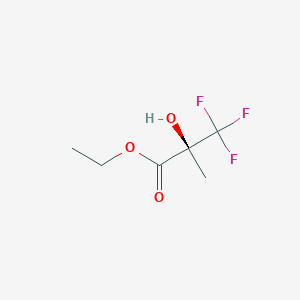


![[16-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3367849.png)

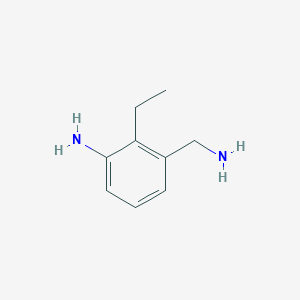

![2-[3-(Boc-amino)propoxy]benzonitrile](/img/structure/B3367891.png)
